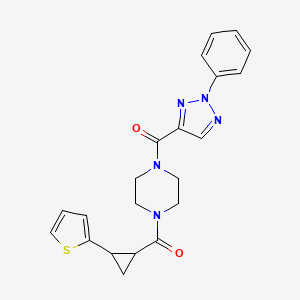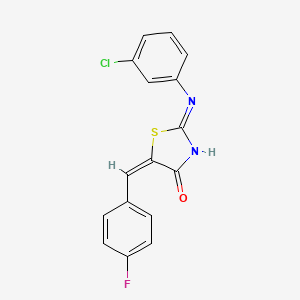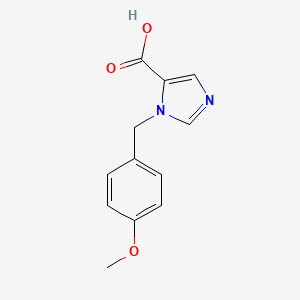
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic compound. It contains a methoxybenzyl group, an imidazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, dehydration, and esterification .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 4-methoxybenzyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The imidazole ring can participate in various reactions such as electrophilic and nucleophilic substitutions. The carboxylic acid group can undergo reactions such as esterification and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
Wissenschaftliche Forschungsanwendungen
Protective Group in Carboxylic Acid Synthesis
Research has demonstrated the utility of methoxybenzyl derivatives as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a novel protecting group for carboxylic acids, showcasing compatibility with several functional groups vulnerable to reductive debenzylation reactions (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990).
Antimicrobial Applications
Compounds containing the methoxybenzyl group have been explored for their antimicrobial properties. A study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (S. Patil et al., 2010).
Catalysis and Synthetic Applications
Methoxybenzyl-protected imidazole derivatives have been leveraged in catalysis and synthetic chemistry. For example, cyclometalated Ir(III)-NHC complexes, featuring methoxybenzyl-imidazoline-2-ylidene ligands, have been synthesized for the acceptorless dehydrogenation of alcohols to carboxylic acids, showing excellent catalytic efficiency and recyclability (D. Borah et al., 2020).
Antimycobacterial Activity
Imidazole derivatives, including those with methoxybenzyl substitution, have been designed to mimic the structure of potent antimycobacterial agents. These compounds demonstrated antimycobacterial activity in vitro, suggesting potential for further development as treatments against mycobacterial infections (P. Miranda & L. Gundersen, 2009).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
The similar compound qtc-4-meobne is reported to interact with its targets, leading to the downregulation of app and bace levels in appswe-expressing cells . It also reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The similar compound qtc-4-meobne is known to influence the app and bace levels, and the gsk3β pathway . These pathways are crucial in the pathophysiology of Alzheimer’s Disease .
Result of Action
The similar compound qtc-4-meobne is reported to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects are significant in the context of Alzheimer’s Disease .
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve its use in various fields such as pharmaceuticals, materials science, and organic synthesis. The 4-methoxybenzyl (PMB) ester has been described as an inexpensive “workhorse” protecting group in organic synthesis, suggesting potential utility in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWDHZSGCUFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)
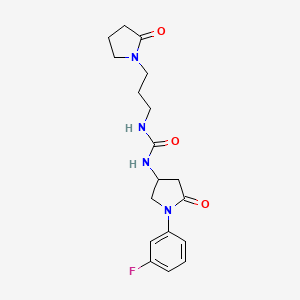
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)

![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)
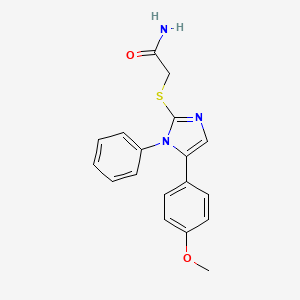
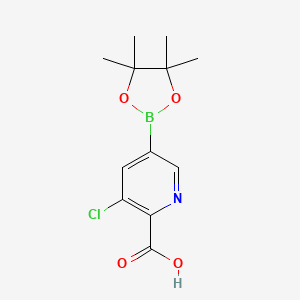
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)
![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)
